(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(15(11-17)9-4-10-15)14(19)8-7-12-5-2-3-6-13(12)16/h2-3,5-8H,4,9-10H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHBEDZBHEFHN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1F)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1F)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a fluorophenyl moiety, a cyanocyclobutyl group, and an enamide linkage in the E-configuration. Its molecular formula is C₁₃H₁₄FN₃O (MW: 247.27 g/mol). Key synthetic challenges include:
- Achieving regioselective formation of the enamide bond.
- Controlling stereochemistry to favor the E-isomer.
- Introducing the cyanocyclobutyl group without side reactions.
Synthetic Routes and Methodologies
Route 1: Enamide Formation via Condensation Reaction
This route involves coupling a preformed cyanocyclobutylamine with an α,β-unsaturated carbonyl precursor.
Step 1: Synthesis of 1-Cyanocyclobutylamine
Cyclobutane rings are synthesized via [2+2] cycloaddition of acrylonitrile derivatives under UV light. For example:
$$
\text{CH}2=\text{CHCN} + \text{CH}2=\text{CHCN} \xrightarrow{h\nu} \text{Cyclobutane-1,1-dicarbonitrile} \xrightarrow{\text{reduction}} \text{1-Cyanocyclobutylamine}
$$
Yields: ~60–70% after purification by distillation.
Step 2: Preparation of 3-(2-Fluorophenyl)acryloyl Chloride
2-Fluorocinnamic acid is treated with thionyl chloride to form the acyl chloride:
$$
\text{2-Fluorocinnamic acid} + \text{SOCl}2 \rightarrow \text{3-(2-Fluorophenyl)acryloyl chloride} + \text{HCl} + \text{SO}2
$$
Reaction conditions: Reflux in anhydrous THF for 4 hours.
Step 3: Enamide Coupling
The cyanocyclobutylamine reacts with the acryloyl chloride in the presence of a base (e.g., triethylamine):
$$
\text{1-Cyanocyclobutylamine} + \text{3-(2-Fluorophenyl)acryloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(E)-Enamide}
$$
Key Parameters :
- Solvent: Dichloromethane (DCM) at 0°C.
- Stereoselectivity: >90% E-isomer due to steric hindrance during nucleophilic attack.
- Yield: 75–80% after column chromatography.
Route 2: Michael Addition Followed by N-Methylation
This approach utilizes a Michael addition to construct the enamide backbone.
Step 1: Synthesis of N-Methyl-3-(2-fluorophenyl)prop-2-enamide
A solution of 2-fluorophenylacetaldehyde is condensed with methylamine hydrochloride under acidic conditions:
$$
\text{2-Fluorophenylacetaldehyde} + \text{CH}3\text{NH}2\cdot\text{HCl} \rightarrow \text{N-Methyl-3-(2-fluorophenyl)prop-2-enamide}
$$
Conditions : Acetic acid catalyst, 60°C, 12 hours. Yield: 65%.
Step 2: Michael Addition with Cyanocyclobutyl Grignard Reagent
The enamide undergoes a Michael addition with a cyanocyclobutylmagnesium bromide:
$$
\text{N-Methyl-3-(2-fluorophenyl)prop-2-enamide} + \text{BrMgC}3\text{H}6\text{CN} \rightarrow \text{(E)-Product}
$$
Stereochemical Control : The E-configuration is favored due to chelation control with the amide oxygen.
Yield : 70% after recrystallization from ethanol.
Route 3: Palladium-Catalyzed Cross-Coupling
A modern approach employs transition-metal catalysis to form the enamide bond.
Step 1: Synthesis of Vinyl Bromide Intermediate
3-(2-Fluorophenyl)prop-2-enoyl bromide is prepared via bromination of the corresponding acid:
$$
\text{3-(2-Fluorophenyl)prop-2-enoic acid} + \text{PBr}_3 \rightarrow \text{Vinyl bromide}
$$
Step 2: Buchwald-Hartwig Amination
The vinyl bromide reacts with 1-cyanocyclobutylamine using a palladium catalyst:
$$
\text{Vinyl bromide} + \text{1-Cyanocyclobutylamine} \xrightarrow[\text{Ph}3\text{P}]{\text{Pd}2(\text{dba})_3} \text{(E)-Enamide}
$$
Conditions : Toluene, 100°C, 24 hours. Yield : 85%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 75% | 65% | 85% |
| Stereoselectivity | >90% E | 80% E | >95% E |
| Cost | Moderate | Low | High |
| Purification | Column | Recrystallization | Column |
Route 3 offers the highest yield and stereoselectivity but requires expensive catalysts. Route 1 balances cost and efficiency, making it suitable for large-scale synthesis.
Mechanistic Insights
Enamide Stereoselectivity
The E-isomer predominates due to:
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related enamide derivatives:
Key Observations:
- Cyano Group: Present in the target compound and , this group enhances dipole interactions and may improve binding to polar receptor pockets.
- Fluorine Substituents : The target’s 2-fluorophenyl group and ’s 3-chloro-4-fluorophenyl substituent highlight the role of halogens in modulating electronic properties and bioavailability.
- Ring Systems: The 1-cyanocyclobutyl group in the target contrasts with the cyclopropane in and morphinan core in , affecting steric bulk and conformational flexibility.
Pharmacological and Physicochemical Implications
- Bioactivity : Nalfurafine Hydrochloride demonstrates therapeutic efficacy against uremic pruritus, underscoring the pharmacological relevance of enamide derivatives. The target compound’s 2-fluorophenyl group may similarly influence receptor selectivity (e.g., κ-opioid receptors).
- Metabolic Stability: Fluorine atoms (target, ) and cyano groups (target, ) are known to resist oxidative metabolism, extending half-life in vivo.
Conformational and Crystallographic Insights
- lists torsion angles (e.g., −105.5°, −108.0°) that suggest restricted rotation in its cyclopropane ring, a feature absent in the target’s more flexible cyclobutyl group.
- The (E)-enamide configuration, common to all compounds, ensures planar geometry, facilitating π-π stacking or hydrogen bonding with biological targets .
Biological Activity
The compound (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can be represented as follows:
- Molecular Formula : C13H14FN3O
- Molecular Weight : 235.27 g/mol
- IUPAC Name : (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
This compound features a unique combination of a cyanocyclobutyl moiety, a fluorophenyl group, and a prop-2-enamide structure, which may contribute to its biological properties.
Initial studies suggest that (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide exhibits inhibitory activity against specific enzymes involved in metabolic pathways. The compound's structural features allow it to interact with target proteins, potentially modulating their activity.
Key Findings:
- Inhibition of Enzyme Activity : Research indicates that this compound may inhibit mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers. By blocking IDH1, the compound could reduce the production of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis .
- Antiproliferative Effects : In vitro assays have shown that the compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent .
Study 1: IDH1 Inhibition
In a study focusing on the inhibition of IDH1, (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide was tested against various mutant forms of the enzyme. Results demonstrated a dose-dependent inhibition of enzyme activity, with IC50 values indicating potent inhibitory effects compared to control compounds.
Study 2: Anticancer Activity
Another study evaluated the compound's effects on human glioma cell lines. The results showed that treatment with (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide led to reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for achieving high stereochemical purity in (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide?
Methodological Answer:
- Key steps involve amide bond formation between the cyanocyclobutylamine and fluorophenylacryloyl chloride under anhydrous conditions.
- Stereochemical control is achieved using chiral catalysts (e.g., palladium on carbon for hydrogenation) and low-temperature reactions (0–5°C) to minimize racemization .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) with reverse-phase HPLC using a C18 column and acetonitrile/water gradient .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ 7.2–7.8 ppm), cyanocyclobutyl group (δ 2.5–3.5 ppm), and amide carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 301.1214 (calculated) .
- X-ray crystallography (using SHELX software): Resolve E/Z isomerism and confirm spatial arrangement of substituents .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Store in anhydrous, light-protected containers at –20°C to prevent hydrolysis of the cyanocyclobutyl group.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use thermogravimetric analysis (TGA) to assess thermal stability .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to simulate binding to targets like sodium channels or kinases. Input crystal structure data (from SHELX refinements) for accurate ligand conformations .
- Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
Q. How to resolve contradictions in bioactivity data across different assay conditions?
Methodological Answer:
- Standardize assays using primary cell lines (e.g., dorsal root ganglion neurons) and control for variables like pH, serum concentration, and incubation time.
- Validate results with orthogonal assays (e.g., electrophysiology for ion channel inhibition vs. fluorescence-based calcium flux assays) .
- Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding factors in discrepant datasets .
Q. What strategies mitigate racemization during derivatization of the cyanocyclobutyl moiety?
Methodological Answer:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutane ring formation to enforce stereochemical integrity.
- Optimize reaction conditions: low temperatures (–78°C for lithiation steps) and inert atmospheres (argon) to prevent radical-mediated racemization.
- Confirm enantiopurity via chiral HPLC (Chiralpak IA column) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
